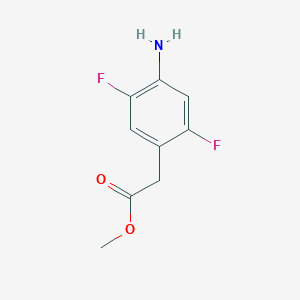
Methyl 4-amino-2,5-difluorophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-2,5-difluorophenylacetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with a methyl ester group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2,5-difluorophenylacetate typically involves the esterification of 4-amino-2,5-difluorophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions and reducing agents used.
Substitution: The aromatic ring in this compound is susceptible to electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Methyl 4-amino-2,5-difluorophenylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-amino-2,5-difluorophenylacetate is largely dependent on its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Methyl 4-amino-2,5-difluorophenylacetate can be compared with other similar compounds, such as:
Methyl 4-amino-2,5-dichlorophenylacetate: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical reactivity and biological activity.
Methyl 4-amino-2,5-dibromophenylacetate: Bromine atoms impart different electronic and steric effects compared to fluorine, affecting the compound’s properties.
Methyl 4-amino-2,5-dimethylphenylacetate: Methyl groups instead of fluorine, resulting in altered hydrophobicity and reactivity.
Propriétés
Formule moléculaire |
C9H9F2NO2 |
|---|---|
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
methyl 2-(4-amino-2,5-difluorophenyl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3,12H2,1H3 |
Clé InChI |
VNRPGXYJRZNBLT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















